4-Cyclopropoxy-6-(dimethylamino)nicotinamide
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Overview
Description
4-Cyclopropoxy-6-(dimethylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . This compound is a derivative of nicotinamide, which is known for its extensive biological activities, including anti-inflammatory, antimicrobial, and antifungal properties . Nicotinamide derivatives have been widely studied for their potential therapeutic applications in medicine and agrochemistry .
Preparation Methods
The synthesis of 4-Cyclopropoxy-6-(dimethylamino)nicotinamide can be achieved through various methods. One common approach involves the reaction of methyl nicotinate with amines or benzylamines in the presence of a reusable lipase catalyst, such as Novozym® 435 from Candida antarctica . This reaction is typically carried out at 50°C for 35 minutes, resulting in high product yields (81.6–88.5%) and shorter reaction times compared to traditional batch processes .
Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the formation of various cyanoacetamide derivatives .
Chemical Reactions Analysis
4-Cyclopropoxy-6-(dimethylamino)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyclopropoxy-6-(dimethylamino)nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-(dimethylamino)nicotinamide involves its role as a nicotinamide derivative. Nicotinamide is a component of coenzymes such as nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions and energy production in cells . This compound influences DNA repair, cellular stress responses, and various metabolic pathways .
Comparison with Similar Compounds
4-Cyclopropoxy-6-(dimethylamino)nicotinamide can be compared with other nicotinamide derivatives, such as:
2-Chloro-N-(2-chlorophenyl)nicotinamide: Known for its antibacterial properties.
2-Chloro-N-(3-chlorophenyl)nicotinamide: Exhibits antifungal activities.
N-(2-Bromophenyl)-2-chloronicotinamide: Studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other nicotinamide derivatives .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(dimethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)10-5-9(16-7-3-4-7)8(6-13-10)11(12)15/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChI Key |
KSTGCZOOBVHOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
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